
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you’re asking about, are organic compounds that contain an indole moiety . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the specific compound and conditions. For instance, some indole derivatives have been found to inhibit tubulin polymerization .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives, such as “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline”, play a significant role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anti-Cancer Properties
Some of the synthesized compounds related to “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” have shown effective activities towards various tumour cell lines . This suggests potential applications in the development of anti-cancer therapies .
Anti-Microbial Properties
Indole derivatives have been found to exhibit antimicrobial properties . This makes “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” a potential candidate for the development of new antimicrobial agents .
Role in Heterocyclic Chemistry
Compounds like “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This highlights the compound’s importance in heterocyclic chemistry .
Anti-Inflammatory and Analgesic Properties
Indole derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . This suggests that “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Role in the Development of Antiviral Drugs
Indole diterpenoids, which share a common core structure with “4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline”, have shown significant activity against the H1N1 virus . This suggests potential applications in the development of new antiviral drugs .
Mechanism of Action
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological target. For example, one study found that a specific indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-9-11-18(12-10-15)25-22(17-6-5-13-23-14-17)21-16(2)24-20-8-4-3-7-19(20)21/h3-14,22,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCBTFRRRTXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

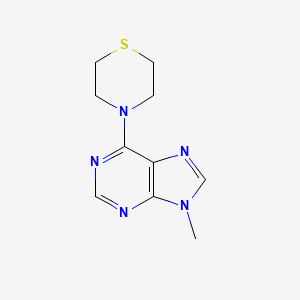
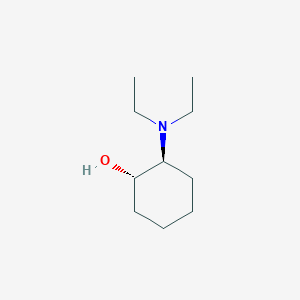



![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)
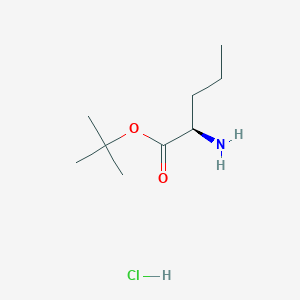
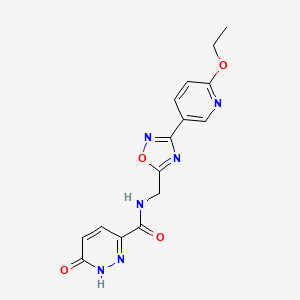
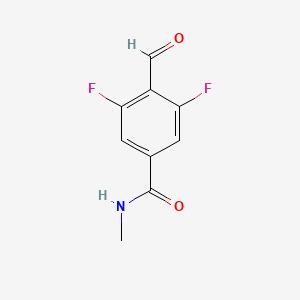
![N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)
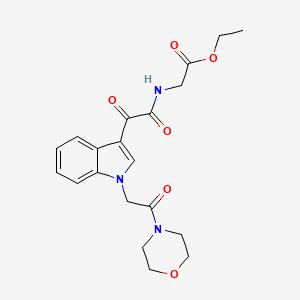
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)